

Minimizing Polymerization Shrinkage of SikaBiresin TD-165: A Technical Support Guide

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the polymerization shrinkage of SikaBiresin **TD-165**. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the dimensional accuracy of your cured parts.

Troubleshooting Guide: Minimizing Shrinkage

This section addresses common issues encountered during the polymerization of SikaBiresin **TD-165** and provides actionable solutions to mitigate shrinkage.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Significant Warping or Distortion of Cured Part	High exothermic heat generation during curing, leading to thermal expansion and subsequent contraction.	- Reduce the casting thickness by pouring in multiple, thinner layers. Allow each layer to partially cure before pouring the next Lower the ambient curing temperature to slow down the reaction and reduce the peak exotherm Consider using a filled resin system if transparency is not a primary concern. Fillers can help dissipate heat and reduce overall shrinkage.
Final Part is Undersized Compared to the Mold	Inherent volumetric shrinkage of the resin during the chemical cross-linking process.	- While the exact shrinkage percentage for SikaBiresin TD-165 is not specified by the manufacturer, anticipate a certain level of shrinkage. It is advisable to conduct a trial run to determine the shrinkage rate for your specific application If precise dimensions are critical, consider designing the mold with a slightly larger cavity to compensate for the expected shrinkage.
Inconsistent Shrinkage Across the Part	Non-uniform curing due to temperature variations or improper mixing.	- Ensure a homogenous mix of the resin (Part A) and hardener (Part B) by following the recommended mixing ratio and procedure.[1][2] - Maintain a consistent temperature throughout the curing process. Avoid placing the curing



assembly near heat sources or in areas with significant temperature fluctuations. - For larger parts, consider a post-curing cycle at a moderate temperature to ensure complete and uniform polymerization.

Surface Defects such as Sink Marks or Voids Localized shrinkage due to variations in material thickness.

- Design parts with uniform wall thicknesses whenever possible to promote even curing and shrinkage. - If thickness variations are unavoidable, position gates and risers in your mold to provide a reservoir of resin to compensate for shrinkage in thicker sections.

Frequently Asked Questions (FAQs)

Q1: What is the expected polymerization shrinkage of SikaBiresin **TD-165**?

The manufacturer's technical data sheets for SikaBiresin **TD-165** do not specify a value for polymerization shrinkage.[1] Shrinkage is an inherent property of most epoxy and polyurethane resin systems and is influenced by several factors including curing temperature, casting volume, and part geometry. For critical applications, it is recommended to experimentally determine the shrinkage rate.

Q2: How does temperature affect the shrinkage of SikaBiresin **TD-165**?

Higher ambient and curing temperatures can accelerate the polymerization reaction, leading to a higher peak exotherm. This increased heat generation can cause greater thermal expansion of the resin, which is followed by a more significant contraction upon cooling, resulting in higher overall shrinkage. Maintaining a controlled and moderate curing temperature is crucial for minimizing shrinkage.



Q3: Can casting in layers help reduce overall shrinkage?

Yes, casting in thinner layers is a common technique to mitigate shrinkage-related defects.[3] By pouring multiple layers and allowing each to partially cure, the heat generated from the exothermic reaction is dissipated more effectively, reducing the overall thermal expansion and subsequent contraction. This method is particularly useful for larger or thicker castings.

Q4: Does the mixing ratio of resin and hardener influence shrinkage?

An incorrect mixing ratio can lead to incomplete or improper curing, which can affect the final dimensions and properties of the part, including shrinkage.[2] Always adhere strictly to the manufacturer's recommended mixing ratio to ensure a complete chemical reaction and predictable material behavior.

Q5: Are there any additives that can reduce the shrinkage of SikaBiresin **TD-165**?

While SikaBiresin **TD-165** is formulated as a clear casting resin, the addition of inert fillers can reduce overall shrinkage.[4] Fillers displace a portion of the resin volume and can help to control the exotherm. However, it is important to note that adding fillers will affect the transparency and other physical properties of the final product. Compatibility of the filler with the resin system should also be verified.

Experimental Protocols Determining Linear Shrinkage of SikaBiresin TD-165

This protocol provides a method to determine the linear shrinkage of SikaBiresin **TD-165**, adapted from the principles of ASTM D2566.

Materials:

- SikaBiresin TD-150 (Resin) and SikaBiresin **TD-165** (Hardener)
- A precisely machined mold with known dimensions (e.g., a rectangular bar)
- Calipers or a micrometer with a high degree of accuracy
- Mixing containers and stirring utensils



- Level surface
- Temperature-controlled environment (e.g., oven or environmental chamber)
- Mold release agent

Procedure:

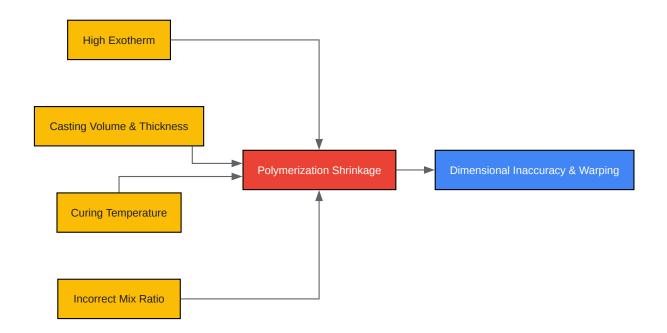
- Mold Preparation: Apply a suitable mold release agent to all surfaces of the mold that will be in contact with the resin.
- Resin Preparation:
 - Precondition the resin and hardener to the desired processing temperature (e.g., 25°C).
 - Accurately weigh the SikaBiresin TD-150 resin and SikaBiresin TD-165 hardener according to the recommended mix ratio (100:50 by weight).[1]
 - Thoroughly mix the two components for the recommended time, ensuring a homogenous mixture.
- Casting:
 - Carefully pour the mixed resin into the prepared mold, avoiding air entrapment.
 - Place the filled mold on a level surface.
- Curing:
 - Allow the resin to cure in a temperature-controlled environment for the recommended duration (e.g., 7 days at 25°C for full cure).
- Measurement:
 - Once fully cured, carefully demold the resin casting.
 - Using calipers or a micrometer, measure the precise length of the cured bar at multiple points and calculate the average length.



- · Calculation of Linear Shrinkage:
 - Calculate the linear shrinkage using the following formula:
 - Linear Shrinkage (%) = [(Length of Mold Length of Cured Part) / Length of Mold] x 100

Visualizing Shrinkage Factors and Mitigation Strategies

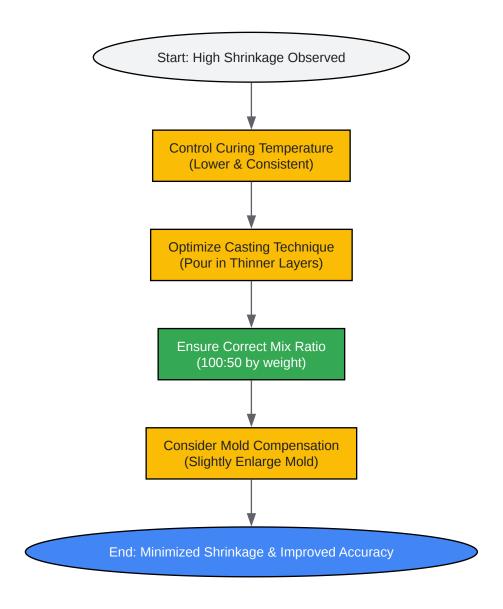
The following diagrams illustrate the key factors influencing polymerization shrinkage and the workflow for its mitigation.



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Caption: Factors influencing polymerization shrinkage.





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Caption: Workflow for mitigating polymerization shrinkage.

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